molecular formula C23H32N6O3S2 B1260634 Sulfoaildenafil

Sulfoaildenafil

Cat. No.: B1260634
M. Wt: 504.7 g/mol
InChI Key: SCLUKEPFXXPARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoaildenafil, also known as this compound or sildenafil thione, is a synthetic drug that is a structural analog of sildenafil (commonly known as Viagra). It was first reported in 2005 and is not approved by any health regulation agency. Like sildenafil, thiomethisosildenafil is a phosphodiesterase type 5 (PDE5) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoaildenafil is synthesized through a series of chemical reactions involving the modification of the sildenafil structureThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for thiomethisosildenafil are not well-documented due to its status as an unapproved drug. the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

Sulfoaildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs of thiomethisosildenafil .

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of PDE5 inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).

    Medicine: Explored for its potential use in treating erectile dysfunction and pulmonary arterial hypertension, similar to sildenafil.

    Industry: Found as an adulterant in dietary supplements marketed for sexual enhancement

Mechanism of Action

Sulfoaildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfoaildenafil is unique due to the presence of a thione group in its structure, which differentiates it from other PDE5 inhibitors. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, although detailed studies are lacking .

Properties

Molecular Formula

C23H32N6O3S2

Molecular Weight

504.7 g/mol

IUPAC Name

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)

InChI Key

SCLUKEPFXXPARW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Synonyms

thiomethisosildenafil

Origin of Product

United States

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